molecular formula C6H7NO2 B093175 3-hydroxy-2-methyl-4(1H)-pyridinone CAS No. 17184-19-9

3-hydroxy-2-methyl-4(1H)-pyridinone

Cat. No.: B093175
CAS No.: 17184-19-9
M. Wt: 125.13 g/mol
InChI Key: UVOPIJQQMRLUAD-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-4(1H)-pyridinone is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridinone, characterized by a hydroxyl group at the third position and a methyl group at the second position on the pyridinone ring

Scientific Research Applications

3-Hydroxy-2-methyl-4(1H)-pyridinone has a wide range of applications in scientific research:

Safety and Hazards

According to the safety data sheet, 3-hydroxy-2-methyl-4(1H)-pyridinone is harmful if swallowed and toxic to aquatic life . It is advised to avoid release to the environment and to wash skin thoroughly after handling .

Future Directions

3-hydroxy-2-methyl-4(1H)-pyridinone has potential applications in various fields. For instance, it has been used as a chelating agent for the treatment of iron overload and related disorders . Furthermore, it has been suggested that this compound could be a candidate for narrow band gap semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound . Another method involves the transformation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) into the crystalline O-benzylated 2-methylpyridin-4(1H)-one through a two-step process involving alkylation and subsequent treatment with aqueous ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency. Detailed industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-4(1H)-pyridinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the pyridinone ring.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

3-Hydroxy-2-methyl-4(1H)-pyridinone can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-hydroxy-2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,9H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOPIJQQMRLUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878905
Record name 4-Pyridinone,3-OH-2-Me
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17184-19-9
Record name 17184-19-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

4.2 g (14.5 mmol) of 2-methyl-3-benzyloxypyridine-4(1H)-one of glycerol is put into the mixture of 54 mL ethanol—6 mL H2O, and 0.11 g of Pd/C at 10% is added. The reaction medium is subjected to catalytic hydrogenolysis under agitation at room temperature for 24 hours. At the end of this hydrogenolysis, the reaction medium is filtered. The filtered Pd/C is washed with EtOH; then the filtrate is evaporated under reduced pressure. The solid residue is re-crystallized in a MeOH-ethyl acetate mixture to obtain 2.05 g (10.3 mmol) of 2-methyl-3-hydroxypyridine-4(1H)-one of glycerol, which is pure at chromatographic and NMR analyses. Yield: 71%.
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0.11 g
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Synthesis routes and methods II

Procedure details

1.00 g (2.68 mmol) of 2-methyl-3-benzyloxypyridine-4(1H)-one of dimethylene xylitol compound is put into a mixture of 10 mL ethanol—2 mL H2O; then 0.08 g of Pd/C at 10% is added, and the pH of the solution is adjusted to pH=1 with a solution of concentrated HCl. The reaction medium is then subjected to catalytic hydrogenolysis under agitation at room temperature for 4 hours. At the end of this hydrogenolysis, the reaction medium is filtered. Then, 25 mL of water is added to the residue, and the solution is neutralized by addition of an aqueous solution of soda. The reaction medium is extracted with 2×20 mL of dichloromethane; the organic phases are collected, dried on sodium sulphate, filtered, and evaporated under reduced pressure; 509 mg (1.80 mmol) of 2-methyl-3-hydroxypyridine-4(1H)-one of dimethylene xylitol is isolated, which is pure at chromatographic and NMR analyses. Yield: 67%.
[Compound]
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dimethylene xylitol
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1 g
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dimethylene xylitol
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10 mL
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0.08 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 500-mL high-pressure reaction vessel equipped with a magnetic stir bar and a thermometer was charged with maltol (20 g, 0.16 mol), ethanol (40 mL) and ammonium hydroxide solution (28.0-30.0%, 35 mL, 0.52 mol). The reaction vessel was sealed and heated at 66° C. for 2.5 h. HPLC analysis (HPLC Method 1, Example 24) indicated that only 26% of product (peak percent area) was formed. Another 30 mL of conc. ammonium hydroxide (28.0-30.0%, 0.45 mol) was added, and the resulting mixture was sealed and heated to 75° C. for overnight. Upon cooling, a solid separated, and it was collected by suction filtration (8.7 g). HPLC analysis of the solid indicated presence of the desired product and maltol in about 4/1 ratio. The solid was slurried in methanol (30 mL), and the resulting mixture was stirred. The solid 3-hydroxy-2-methyl-1H-pyridin-4-one was collected by suction filtration (4.8 g, 24% yield, HPLC purity (peak percent area): 99.7% at λ=280 nm). 1H NMR (DMSO-d6) δ ppm: 11.6 (br s, 1H), 7.40 (d, J=6.8 Hz, 1H), 6.09 (d, J=6.8 Hz, 1H), 2.17 (s, 3H).
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20 g
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35 mL
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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